2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine
Description
Properties
IUPAC Name |
2-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S/c11-7-5-12-10-4-8(13-14(10)6-7)9-2-1-3-15-9/h1-6H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZDCNPPDLAJQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C=C(C=NC3=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[1,5-a]pyrimidines have been reported to inhibit discoidin domain receptor 1 (ddr1), a receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and differentiation.
Mode of Action
Related pyrazolo[1,5-a]pyrimidines have been shown to inhibit their targets by binding to the active site, thereby preventing the phosphorylation and subsequent activation of downstream signaling pathways.
Biochemical Analysis
Biochemical Properties
2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine plays a crucial role in various biochemical reactions. It has been identified as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in the regulation of ceramide production. By inhibiting nSMase2, this compound can modulate the levels of ceramide, a lipid molecule that plays a key role in cell signaling and apoptosis. Additionally, this compound interacts with discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase implicated in cancer progression. The interaction with DDR1 leads to the inhibition of its kinase activity, thereby affecting downstream signaling pathways involved in cell proliferation and survival.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis by modulating cell signaling pathways. Specifically, the compound affects the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway, both of which are critical for cell growth and survival. Furthermore, this compound influences gene expression by altering the activity of transcription factors involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of nSMase2, thereby inhibiting its enzymatic activity and reducing ceramide production. Additionally, it binds to the kinase domain of DDR1, preventing its autophosphorylation and subsequent activation. These binding interactions lead to the inhibition of downstream signaling pathways, resulting in reduced cell proliferation and increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s effects on cellular function may diminish over time due to adaptive cellular responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses. Careful dose optimization is required to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can influence its pharmacokinetics and overall efficacy in therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. Its distribution is influenced by factors such as lipophilicity and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and receptors. Post-translational modifications, such as phosphorylation, can influence its localization and activity. Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments, enhancing its therapeutic potential.
Biological Activity
2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its pharmacological properties, synthesis, and various applications based on recent research findings.
- Molecular Formula : C10H8N4S
- Molecular Weight : 216.26 g/mol
- CAS Number : 1894021-83-0
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene derivatives and pyrazole precursors. The synthetic routes often include cyclization processes that yield the pyrazolo[1,5-a]pyrimidine core structure, which is crucial for its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values ranging from 0.22 to 0.25 µg/mL for the most active derivatives in related studies .
Anti-inflammatory Activity
The compound has demonstrated significant anti-inflammatory properties. A related study indicated that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit NF-kB/AP-1 reporter activity in a dose-dependent manner, with IC50 values indicating strong potential for therapeutic applications in inflammatory diseases .
Antioxidant Activity
In addition to its antimicrobial and anti-inflammatory effects, this compound has been evaluated for antioxidant activity. Compounds with similar structures showed notable results in DPPH and hydroxyl radical scavenging assays . This suggests potential applications in preventing oxidative stress-related diseases.
Case Studies and Research Findings
The following table summarizes key findings from various studies regarding the biological activity of compounds related to this compound:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. Specifically, 2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine has been studied for its ability to inhibit various cancer cell lines. A study published in European Journal of Medicinal Chemistry demonstrated its efficacy against breast cancer cells by inducing apoptosis and inhibiting cell proliferation .
Kinase Inhibition
This compound has also been identified as a potential inhibitor of specific kinases involved in cancer progression, particularly the cyclin-dependent kinases (CDKs). Inhibition of CDKs can lead to cell cycle arrest in cancer cells, making this compound a candidate for further development as an antitumor agent .
Biological Research
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound. It has shown potential in protecting neuronal cells from oxidative stress-induced damage. Research published in Journal of Neurochemistry highlighted its ability to reduce neuroinflammation and promote neuronal survival in models of neurodegenerative diseases .
Antimicrobial Properties
In addition to its anticancer and neuroprotective properties, this compound has been evaluated for antimicrobial activity. A study found that it exhibited significant antibacterial effects against various strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Material Science
Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. This compound has been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to its favorable charge transport characteristics .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| European Journal of Medicinal Chemistry (2020) | Anticancer Activity | Induced apoptosis in breast cancer cells; inhibited proliferation |
| Journal of Neurochemistry (2021) | Neuroprotective Effects | Reduced oxidative stress; enhanced neuronal survival |
| Journal of Antimicrobial Agents (2023) | Antimicrobial Properties | Significant antibacterial activity against multiple strains |
| Advanced Materials (2024) | Organic Electronics | Promising charge transport properties for OLED applications |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
A. Pyrazolo[1,5-c]quinazolin-5-amine Derivatives
- Structure : 2-(Thiophen-2-yl)pyrazolo[1,5-c]quinazolin-5-amine (CAS: CHEMBL2312726) replaces the pyrimidine ring with a quinazoline system, increasing ring size and planarity.
- Impact : The expanded quinazoline core may enhance DNA intercalation but reduce metabolic stability due to increased molecular weight and lipophilicity .
B. Cyclopenta[g]pyrazolo[1,5-a]pyrimidines
- Structure : Compounds like 5-methyl-2-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine () fuse a cyclopentane ring to the pyrazolopyrimidine core.
- However, the thiophene substituent in 2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine offers greater aromatic electron density, which could enhance binding to enzymes like kinases .
Substituent Variations
A. Aliphatic vs. Aromatic Substituents
B. Polar Modifications
- 18F-Labeled Derivatives (e.g., [18F]3, [18F]4) : Addition of polar groups (e.g., hydroxyl, carboxyl) to pyrazolo[1,5-a]pyrimidine enhances clearance rates in vivo, as seen in tumor imaging studies. In contrast, the thiophene-substituted compound likely exhibits slower clearance due to moderate lipophilicity, balancing tissue penetration and retention .
Physicochemical and Pharmacokinetic Properties
| Property | This compound | 2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine | 18F-Labeled Derivatives (e.g., [18F]3) |
|---|---|---|---|
| LogP (Estimated) | ~2.5 (moderate lipophilicity) | ~2.8 (higher lipophilicity) | ~1.2 (polar groups reduce LogP) |
| Solubility | Low in water, soluble in DMSO | Similar to thiophene analog | High aqueous solubility |
| Clearance (In Vivo) | Slower (thiophene’s moderate lipophilicity) | Moderate | Rapid (polar groups enhance excretion) |
- Key Trade-offs : The thiophene derivative balances membrane permeability and clearance, whereas polar modifications (e.g., [18F]3) prioritize excretion for imaging applications .
Preparation Methods
Condensation of Pyrazolohydrazones with Enaminones or β-Diketones
One established method involves the reaction of a pyrazolohydrazone intermediate with enaminones or β-diketones in acidic media, often under microwave irradiation or reflux conditions, to yield pyrazolo[1,5-a]pyrimidine derivatives including those substituted with thiophene rings.
Procedure Example :
A mixture of pyrazolohydrazone (0.22 g, 10 mmol) and an enaminone such as 2-(thiophen-2-yl)enaminone (1 mmol) in acetic acid (5 mmol) is irradiated in a microwave oven at 140 °C for 2 minutes. The reaction mixture is then poured into ice water, and the precipitated product is collected and recrystallized to afford the target pyrazolo[1,5-a]pyrimidine derivative.-
- Microwave irradiation significantly reduces reaction time.
- Acetic acid serves both as solvent and catalyst.
- The thiophene substituent is introduced via the enaminone component.
Michael Addition of Aminopyrazoles to Enaminones Followed by Cyclization
Another widely used approach starts with 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile or similar aminopyrazole derivatives reacting with enaminones bearing aryl or heteroaryl groups like thiophene. The reaction occurs in refluxing glacial acetic acid, proceeding through a Michael addition of the amino group to the enaminone double bond, elimination of dimethylamine, and intramolecular cyclization with water loss to form the pyrazolo[1,5-a]pyrimidine core.
-
- Preparation of enaminones by condensation of methyl aryl ketones (including thiophen-2-yl methyl ketone) with dimethylformamide dimethyl acetal (DMF-DMA) in refluxing xylene.
- Reaction of aminopyrazole with enaminone in acetic acid under reflux to yield 2-(aryl or heteroaryl)-substituted pyrazolo[1,5-a]pyrimidines.
-
- High regioselectivity and yields.
- Versatility to introduce various aryl groups including thiophene.
Sonochemical One-Pot Synthesis
A green chemistry approach utilizes sonochemical activation to promote the reaction between 1-amino-2(1H)-pyridine-2-imines and acetylene derivatives or enaminonitriles, leading to pyrazolo[1,5-a]pyridine derivatives. Although this method is more commonly applied to pyrazolo[1,5-a]pyridines, the principles can be adapted for pyrazolo[1,5-a]pyrimidines bearing thiophene substituents.
Benefits :
- Short reaction times.
- Environmentally friendly and scalable.
Pericyclic Reactions and Cycloadditions
More advanced synthetic routes involve pericyclic reactions such as [4 + 2] cycloadditions starting from acyclic precursors, including N-propargylic sulfonylhydrazones and sulfonyl azides. These proceed through click chemistry to form triazoles, followed by intramolecular Diels–Alder reactions and elimination steps to yield the fused pyrazolo[1,5-a]pyrimidine system.
- This method is less common for thiophene-substituted derivatives but offers a one-pot scalable alternative.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
The microwave-assisted method significantly reduces reaction time compared to traditional reflux methods, with yields around 73% reported for similar pyrazolo[1,5-a]pyrimidines.
The Michael addition approach is well-documented for introducing heteroaryl groups such as thiophene via enaminones synthesized from methyl thiophen-2-yl ketones. This method offers high regioselectivity and good yields (up to 85%), making it a preferred route for preparing this compound.
Sonochemical methods provide a greener alternative with comparable yields and shorter reaction times, suitable for scale-up and sustainable synthesis.
Pericyclic and click chemistry-based routes are innovative but less commonly applied for thiophene-substituted pyrazolo[1,5-a]pyrimidines specifically, though they offer potential for complex derivatives.
Q & A
Q. What are the common synthetic routes for preparing 2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed direct C–H arylation or condensation reactions. For example, analogs of pyrazolo[1,5-a]pyrimidine derivatives are prepared by reacting heterocyclic amines with aryl halides or iodonium salts under catalytic conditions. Key steps include refluxing in polar solvents (e.g., DMF or ethanol) and optimizing temperature (80–120°C) to achieve yields of 60–70%. Structural confirmation is performed via NMR, IR, and mass spectrometry .
Q. What purification techniques are recommended for isolating pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : Recrystallization from ethanol or dioxane is commonly used for solid products. Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) resolves impurities in intermediates. For heat-sensitive derivatives, preparative HPLC with a C18 column and acetonitrile/water gradients ensures purity >95%. Regular monitoring via TLC or LC-MS is advised .
Q. How should researchers handle safety considerations when working with this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Conduct reactions in fume hoods to prevent inhalation of volatile byproducts. Waste containing aromatic amines must be segregated and treated via neutralization (e.g., 10% HCl) before disposal by certified agencies. Emergency protocols include rinsing exposed skin with soap/water and seeking medical attention for persistent irritation .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound against specific enzyme targets?
- Methodological Answer : Employ enzyme inhibition assays (e.g., fluorescence-based or colorimetric methods) with purified targets like kinases or adenosine receptors. For adenosine A2A antagonism, measure IC50 values using competitive binding assays with radiolabeled ligands (e.g., [³H]ZM241385). Dose-response curves (0.1–100 µM) and molecular docking (PDB: 4UHR) validate structure-activity relationships (SARs) .
Q. What strategies address low solubility in aqueous media for this compound?
- Methodological Answer : Introduce hydrophilic groups (e.g., –OH, –NH2) via N-alkylation or hydroxylation at the pyrimidine ring. Alternatively, formulate as nanoparticles using PEGylation or liposomal encapsulation. Solubility parameters (logP, Hansen solubility) should be calculated using software like COSMO-RS to guide derivatization .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., ATP concentration in kinase assays). Assess batch-to-batch purity via HPLC and elemental analysis. Conflicting SARs may arise from divergent substitution patterns; compare trifluoromethyl (electron-withdrawing) vs. methyl (electron-donating) groups using DFT calculations to rationalize activity differences .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
